Ac-RYYRWK-NH2 mechanism of action
Ac-RYYRWK-NH2 mechanism of action
An In-Depth Technical Guide on the Core Mechanism of Action of Ac-RYYRWK-NH2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ac-RYYRWK-NH2 is a synthetic hexapeptide that acts as a potent and selective partial agonist for the Nociceptin receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor.[1][2][3] This guide provides a detailed overview of the molecular mechanism of action of Ac-RYYRWK-NH2, focusing on its interaction with the NOP receptor and the subsequent intracellular signaling cascades. The information presented herein is intended to support further research and drug development efforts targeting the NOP receptor system.
Introduction to Ac-RYYRWK-NH2
Ac-RYYRWK-NH2 is a valuable research tool for investigating the physiological and pathological roles of the NOP receptor. Its high potency and selectivity for the NOP receptor over classical opioid receptors (μ, δ, and κ) make it a precise pharmacological probe.[1][2] Understanding its mechanism of action is crucial for interpreting experimental results and for the rational design of novel therapeutics targeting the NOP receptor system. An in vivo effect that has been noted is an increase in food intake.[1]
Primary Molecular Target: The Nociceptin Receptor (NOP)
The primary molecular target of Ac-RYYRWK-NH2 is the NOP receptor, a G-protein coupled receptor (GPCR) belonging to the opioid receptor superfamily.[2][4] Ac-RYYRWK-NH2 exhibits high-affinity binding to the NOP receptor, as demonstrated by radioligand binding assays.
Binding Affinity
Quantitative binding assays have determined the high affinity of Ac-RYYRWK-NH2 for the NOP receptor. These studies typically utilize radiolabeled Ac-RYYRWK-NH2 or a competing radioligand to measure binding to membrane preparations expressing the NOP receptor.
| Ligand | Receptor | Preparation | Assay Type | Affinity Metric | Value (nM) |
| Ac-RYYRWK-NH2 | NOP | Rat Cortical Membranes | Radioligand Binding | K_i_ | 0.71[1] |
| [3H]Ac-RYYRWK-NH2 | NOP (ORL1) | Rat Cortical Membranes | Saturation Binding | K_d_ | 0.071[3] |
G-Protein Coupling and Downstream Signaling Cascades
Upon binding of Ac-RYYRWK-NH2, the NOP receptor undergoes a conformational change, leading to the activation of intracellular heterotrimeric G-proteins, primarily of the Gi/o family. This initiates a cascade of signaling events that ultimately mediate the peptide's pharmacological effects.
G-Protein Activation
The coupling of the agonist-bound NOP receptor to Gi/o proteins can be quantified using [35S]GTPγS binding assays. In these assays, the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit is measured as an indicator of G-protein activation. Ac-RYYRWK-NH2 has been shown to stimulate [35S]GTPγS binding, confirming its role as a NOP receptor agonist.
| Ligand | Receptor | Preparation | Efficacy (E_max_) vs. Nociceptin |
| Ac-RYYRWK-NH2 | Rat ORL1 | Frontal Cortex (CTX) | 96%[5] |
| Ac-RYYRWK-NH2 | Recombinant Rat ORL1 | CHO Cells | 202%[5] |
Inhibition of Adenylyl Cyclase
Activation of the Gi/o pathway by the Ac-RYYRWK-NH2-NOP receptor complex leads to the inhibition of adenylyl cyclase activity. This results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).
| Ligand | Receptor | Cell Line | Inhibition of cAMP Production |
| Ac-RYYRWK-NH2 | Recombinant Rat ORL1 | CHO Cells | 58%[5] |
Modulation of Ion Channels
The dissociation of the G-protein into its Gα and Gβγ subunits upon receptor activation leads to the modulation of various ion channels.
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Activation of GIRK Channels: The Gβγ subunits can directly bind to and activate G-protein-gated inwardly rectifying potassium (GIRK) channels.[1] This leads to an efflux of K+ ions, causing hyperpolarization of the cell membrane and a decrease in neuronal excitability.
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Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunits can also inhibit the activity of N-type, P/Q-type, and L-type voltage-gated calcium channels.[3] This reduces calcium influx, which in turn inhibits neurotransmitter release.
Activation of the MAPK/ERK Pathway
NOP receptor activation has been demonstrated to stimulate the mitogen-activated protein kinase (MAPK) cascade, specifically leading to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[3] This pathway is involved in regulating a variety of cellular processes, including gene expression, proliferation, and differentiation.
Signaling Pathways and Experimental Workflow Diagrams
Caption: Signaling pathway of Ac-RYYRWK-NH2 via the NOP receptor.
Caption: General experimental workflow for characterizing Ac-RYYRWK-NH2.
Experimental Protocols
The following are generalized protocols for the key experiments cited. Specific parameters may vary between laboratories and should be optimized accordingly.
Radioligand Binding Assay (Saturation)
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Membrane Preparation: Homogenize tissues or cells expressing the NOP receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer.
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Binding Reaction: In a 96-well plate, add increasing concentrations of [3H]Ac-RYYRWK-NH2 to a fixed amount of membrane protein. For non-specific binding determination, include a high concentration of a non-labeled NOP receptor agonist (e.g., nociceptin) in a parallel set of wells.
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Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
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Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
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Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
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Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine the equilibrium dissociation constant (K_d_) and the maximum number of binding sites (B_max_).
[35S]GTPγS Binding Assay
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Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.
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Assay Buffer: Prepare a GTPγS binding buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing GDP (e.g., 10 μM).
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Reaction Mixture: In a 96-well plate, add the membrane preparation, [35S]GTPγS (e.g., 0.1 nM), and varying concentrations of Ac-RYYRWK-NH2. For basal binding, add vehicle instead of the agonist. For non-specific binding, add a high concentration of unlabeled GTPγS.
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Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
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Termination and Filtration: Terminate the reaction and filter as described for the radioligand binding assay.
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Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.
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Data Analysis: Calculate the agonist-stimulated binding by subtracting the basal binding. Plot the stimulated binding as a function of agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and E_max_ values.
cAMP Assay
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Cell Culture and Treatment: Plate cells expressing the NOP receptor in a multi-well plate. Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Stimulate the cells with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of Ac-RYYRWK-NH2.
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Cell Lysis: After a defined incubation period (e.g., 30 minutes), lyse the cells to release intracellular cAMP.
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cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a homogeneous time-resolved fluorescence (HTRF) assay.
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Data Analysis: Calculate the percentage of inhibition of forskolin-stimulated cAMP production by Ac-RYYRWK-NH2 at each concentration. Plot the inhibition as a function of agonist concentration to determine the IC50 value.
Conclusion
Ac-RYYRWK-NH2 is a potent and selective partial agonist of the NOP receptor. Its mechanism of action involves binding to the NOP receptor, leading to the activation of Gi/o proteins. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, activation of GIRK channels, inhibition of voltage-gated calcium channels, and activation of the MAPK/ERK pathway. The detailed understanding of this mechanism of action, supported by the quantitative data and experimental protocols provided in this guide, is essential for its effective use in research and for the development of novel therapeutics targeting the NOP receptor system.
References
- 1. Functional coupling of the nociceptin/orphanin FQ receptor with the G-protein-activated K+ (GIRK) channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
